molecular formula C10H18N2O2 B1432663 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1547059-89-1

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B1432663
CAS No.: 1547059-89-1
M. Wt: 198.26 g/mol
InChI Key: UNUOLJNMRCIQCY-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS: 1547059-89-1) is a spirocyclic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol . Its structure features a bicyclic spiro[2.3]hexane core, where a five-membered azaspiro ring (containing nitrogen) is fused to a three-membered ring. The tert-butyl carbamate (Boc) group at the 5-position serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLJNMRCIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate typically involves:

  • Construction of the spiro[2.3]hexane ring system.
  • Introduction of the amino group at the 1-position.
  • Installation of the tert-butyl ester protecting group on the carboxylate at the 5-position.

The key challenge lies in the formation of the strained spirocyclic ring and selective functionalization without compromising the ring integrity.

Detailed Preparation Method from Patent RU2659404C1

A notable method for preparing 5-aminospiro[2.3]hexane-1-carboxylic acid derivatives, including tert-butyl esters, is described in Russian patent RU2659404C1. This method provides a robust route to the target compound with the following key steps:

Stepwise Procedure

Step Description Reagents/Conditions Outcome
1 Synthesis of spirocyclic intermediate Starting from 3-methylidenecyclobutane-1-carboxylic acid or its derivatives Formation of spiro[2.3]hexane core
2 Introduction of amino group via Curtius rearrangement Use of azide reagents (e.g., sodium azide), ethyl chloroformate, and heating Conversion of carboxylic acid to isocyanate intermediate, then to amine
3 Protection of amino group as tert-butyl carbamate Reaction with tert-butyl alcohol or tert-butyl chloroformate in presence of base (e.g., triethylamine) Formation of this compound
4 Purification Chromatography or crystallization Pure target compound

Key Reagents and Conditions

Mechanistic Insights

  • The Curtius rearrangement is central to this synthesis, converting the carboxylic acid moiety into an isocyanate intermediate, which subsequently reacts to form the amino group.
  • The tert-butyl ester serves as a protecting group for the carboxylate, enhancing stability and facilitating purification.
  • The spirocyclic framework is maintained throughout by careful control of reaction conditions to avoid ring opening or rearrangement.

Research Findings and Optimization

  • The method described in RU2659404C1 emphasizes high yield and purity by optimizing reaction times and reagent stoichiometry.
  • Use of anhydrous conditions and inert atmosphere (argon) is recommended to prevent side reactions.
  • Purification by preparative column chromatography or recrystallization ensures removal of unreacted starting materials and by-products.
  • The method allows for scalability suitable for industrial or research-scale synthesis.

Summary Data Table of Preparation Parameters

Parameter Details Notes
Starting Material 3-methylidenecyclobutane-1-carboxylic acid derivatives Readily available or synthesized
Key Reaction Curtius rearrangement Requires azide and chloroformate
Amino Protection Boc protection with tert-butyl groups Enhances stability
Solvents Dichloromethane, ethyl acetate Common organic solvents
Temperature Range Ambient to reflux (approx. 25–80 °C) Controlled heating
Reaction Time Several hours to overnight Optimized for maximum yield
Purification Chromatography, recrystallization Achieves high purity
Yield Typically high (>70%) Dependent on precise conditions

Additional Notes

  • The compound is often isolated as the hydrochloride salt to improve stability and handling, as indicated by PubChem data (CID 127263586).
  • Analytical techniques such as NMR spectroscopy, thin-layer chromatography (TLC), and mass spectrometry are employed to verify structure and purity.
  • Variations in the synthetic route may involve different protecting groups or alternative azide sources, but the core approach remains centered on the Curtius rearrangement and Boc protection.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Structure

The compound's spirocyclic structure contributes to its reactivity and interaction with biological targets. The presence of both amino and carboxylate groups enhances its versatility in chemical synthesis and biological applications.

Chemistry

In the realm of organic chemistry, tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate serves as an essential building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can be reduced to yield different derivatives.
  • Substitution Reactions : Engages in substitution reactions where one functional group is replaced by another.

These reactions are facilitated by common reagents like potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) under controlled conditions to ensure high yields and purity.

Biology

The biological applications of this compound are particularly intriguing. Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may interact with specific biological molecules, making it a candidate for:

  • Biochemical Assays : Development of new probes for studying biological interactions.
  • Drug Development : Potential lead compound for targeting specific pathways or diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways positions it as a candidate for drug development, particularly in the following areas:

  • Targeted Therapy : May serve as a scaffold for designing drugs that target specific receptors or enzymes involved in disease processes.
  • Pharmacological Studies : Ongoing research aims to elucidate the mechanisms of action and therapeutic efficacy in preclinical models.

Industry

This compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Coatings and Adhesives : Used in formulations requiring enhanced performance characteristics.
  • Advanced Materials : Applications in creating novel materials with tailored properties.

Case Study 1: Synthesis of Complex Molecules

A recent study explored the use of this compound as a precursor in synthesizing novel spirocyclic compounds with potential anti-cancer activity. The research demonstrated that by modifying the amino group, researchers could enhance the compound's binding affinity to cancer-related targets.

In another study, researchers investigated the compound's interactions with various enzymes involved in metabolic pathways. The findings indicated that this compound exhibited inhibitory effects on specific enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical data for tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Purity Key Applications
This compound C₁₀H₁₈N₂O₂ 198.26 1547059-89-1 Amino group at 1-position N/A Kinase inhibitor intermediates
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate C₉H₁₅NO₃ 185.22 934664-42-3 Oxygen atom replacing amino group 95–97% Precursor in Raf inhibitor synthesis
Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 301226-25-5 Larger spiro[2.4]heptane ring system 97% Not explicitly stated
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate C₁₁H₁₉NO₃ 213.27 N/A Hydroxymethyl substituent at 1-position N/A Probable solubility modifier
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate C₉H₁₄F₂N₂O₂ 216.22 N/A Two fluorine atoms at 1-position N/A Enhanced metabolic stability
Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate C₁₃H₁₆N₂O₂ 232.28 1823394-98-4 Benzyl group replacing tert-butyl N/A Medicinal chemistry applications

Key Differences and Implications

Functional Group Variations
  • Amino vs. This analogue is widely used in Raf inhibitor synthesis due to its reactivity in coupling reactions .
  • Fluorine Substituents : The 1,1-difluoro analogue (C₉H₁₄F₂N₂O₂) introduces electronegative fluorine atoms, enhancing metabolic stability and altering electronic properties .
Spiro Ring Size
  • Spiro[2.3] vs. Spiro[2.4] Systems: Expanding the spiro ring to a [2.4]heptane system increases ring strain and alters conformational flexibility. The larger ring in tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (C₁₀H₁₇NO₃) may reduce reactivity compared to the [2.3]hexane counterpart .
Substituent Effects on Solubility and Reactivity
  • Hydroxymethyl Group: The hydroxymethyl derivative (C₁₁H₁₉NO₃) improves aqueous solubility due to its polar -CH₂OH group, making it suitable for formulations requiring enhanced bioavailability .
  • Benzyl vs.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 198.26) has intermediate solubility in organic solvents like DMF and DCM, similar to its oxa analogue (MW 185.22) . The hydroxymethyl derivative (MW 213.27) shows improved solubility in polar solvents .
  • Stability : Fluorinated derivatives (e.g., C₉H₁₄F₂N₂O₂) exhibit enhanced thermal and oxidative stability due to the strong C-F bond .

Biological Activity

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS Number: 1547059-89-1) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Purity : ≥95%
  • Storage Conditions : Room temperature

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest potential interactions with key biological pathways.

Enzyme Inhibition

Preliminary studies have shown that compounds similar to this compound may inhibit various enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit the enzyme 11β-HSD1, which plays a crucial role in cortisol metabolism and has implications in metabolic syndrome and other disorders .

Case Studies

A recent study highlighted the inhibitory effects of spirocyclic derivatives on bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. These findings suggest that similar compounds could be developed as novel antibacterial agents .

Data Table: Biological Activity Overview

Activity Type Mechanism/Target Reference
Enzyme Inhibition11β-HSD1
Antibacterial ActivityDNA gyrase and topo IV
Metabolic RegulationCortisol metabolism

Research Findings

  • In Vitro Studies : Preliminary in vitro studies indicate that spirocyclic compounds can significantly inhibit enzyme activity at low concentrations (IC50 values in the micromolar range), suggesting high potency and selectivity for specific targets .
  • Structural Activity Relationship (SAR) : The spirocyclic structure appears to contribute to the biological activity by facilitating specific interactions with target enzymes or receptors, although detailed SAR studies are required to elucidate these relationships fully.
  • Potential Therapeutic Applications : Given its structural characteristics, this compound has potential applications in treating metabolic disorders and infections caused by resistant bacterial strains.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate and related spirocyclic compounds?

  • Methodological Answer : Synthesis often involves ring-closing strategies using tert-butyl carbamate protection. For example, spirocyclic amines can be synthesized via reductive amination or cyclization of keto esters. A typical protocol includes:
  • Step 1 : Protection of the amine group using Boc (tert-butoxycarbonyl) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Cyclization using reagents like LiAlH₄ for reduction or DCC (dicyclohexylcarbodiimide) for coupling .
  • Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
    Example: A similar compound, tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate, was synthesized with 87% yield using LiAlH₄ in THF followed by NaH-mediated alkylation .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Key techniques include:
  • HPLC/GC-MS : Assess purity (>97% as per typical standards) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm stereochemistry and functional groups. For example, 1^1H NMR signals for Boc groups appear at ~1.4 ppm (singlet, 9H), while spirocyclic protons resonate between 3.5–4.5 ppm .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₀N₂O₂: 212.1525; observed: 212.1528) .

Q. What are recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store at -20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis.
  • Prepare solutions in anhydrous DMSO or THF, and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be achieved?

  • Methodological Answer : Chiral resolution or asymmetric catalysis is critical. For example:
  • Chiral Auxiliaries : Use (R)- or (S)-tert-butylsulfinamide to induce stereochemistry during spirocyclization .
  • Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates enantioselectively (e.g., >90% ee reported for similar bicyclic amines) .
    Data Note: In a study, tert-butyl 6-((R)-tert-butylsulfinyl)-5-aryl derivatives achieved enantiomeric ratios of 95:5 using chiral HPLC analysis .

Q. How do researchers address contradictory data in reaction yields or stereochemical outcomes?

  • Methodological Answer : Contradictions often arise from solvent polarity or temperature effects. Systematic approaches include:
  • Design of Experiments (DoE) : Vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions.
  • Kinetic vs. Thermodynamic Control : For example, THF at -78°C favors kinetic products, while DMF at 80°C stabilizes thermodynamic isomers .
    Case Study: LiAlH₄ vs. NaBH₄ reductions may yield differing stereochemistry due to steric effects; HRMS and 13^{13}C NMR are critical for distinguishing products .

Q. What strategies are used to study the biological activity of this compound in enzyme assays?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Incubate with target enzymes (e.g., proteases) in PBS buffer (pH 7.4) and measure IC₅₀ via fluorogenic substrates .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., spirocyclic amines interacting with hydrophobic pockets) .
    Example: Analogous azaspiro compounds showed calcium channel blocking activity at IC₅₀ = 2.1 µM in patch-clamp assays .

Q. How is X-ray crystallography applied to confirm the spirocyclic structure?

  • Methodological Answer :
  • Crystal Growth : Diffuse tert-butyl derivatives in hexane/CH₂Cl₂ (1:1) at 4°C to obtain single crystals.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL.
    Example: The bicyclo[2.2.1]heptane core in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate showed bond angles of 109.5° at the spiro junction via X-ray .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

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